N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure that includes a cycloheptyl group, an ethyl group, and a methylsulfonyl group attached to an anilino moiety
Preparation Methods
The synthesis of N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method is the reaction of N-cycloheptyl-2-(2-methoxyphenyl)acetamide with appropriate reagents to introduce the ethyl and methylsulfonyl groups. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide can be compared with similar compounds such as N-cycloheptyl-2-(2-methoxyphenyl)acetamide and N-cycloheptyl-2-(2-ethylphenyl)acetamide. These compounds share structural similarities but differ in their functional groups, which can affect their chemical reactivity and biological activity. The presence of the methylsulfonyl group in this compound makes it unique and may confer specific properties that are advantageous in certain applications .
Properties
IUPAC Name |
N-cycloheptyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-3-15-10-8-9-13-17(15)20(24(2,22)23)14-18(21)19-16-11-6-4-5-7-12-16/h8-10,13,16H,3-7,11-12,14H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMRFPKNOHSWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCCCC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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